molecular formula C7H16N2 B3431388 1,3-Dimethylpiperidin-4-amine CAS No. 900642-45-7

1,3-Dimethylpiperidin-4-amine

Cat. No.: B3431388
CAS No.: 900642-45-7
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylpiperidin-4-amine is an organic compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Biochemical Analysis

Biochemical Properties

1,3-Dimethylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions often involve the inhibition or modulation of enzyme activity, which can affect the overall metabolic pathways in which these enzymes participate .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in gene expression and metabolic activity . Additionally, this compound can impact cellular energy production by influencing mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly for enzymes like MAO and DAO. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition can lead to changes in the levels of various metabolites and affect overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and DAO, which are crucial for the metabolism of amines. These interactions can affect the levels of various metabolites and influence metabolic flux. Additionally, the compound can impact the synthesis and degradation of neurotransmitters, further affecting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The distribution of this compound can also affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic activity . The specific localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,3-Dimethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    1,3-Dimethylpiperidin-4-ol: Contains a hydroxyl group instead of an amine group.

    N,N-Dimethylpiperidin-4-amine: Similar structure but different substitution pattern.

Uniqueness

1,3-Dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDKDVGHUCVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629736
Record name 1,3-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30648-81-8, 900642-45-7
Record name 1,3-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylpiperidin-4-amine
Reactant of Route 3
1,3-Dimethylpiperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1,3-Dimethylpiperidin-4-amine
Reactant of Route 5
1,3-Dimethylpiperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1,3-Dimethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.